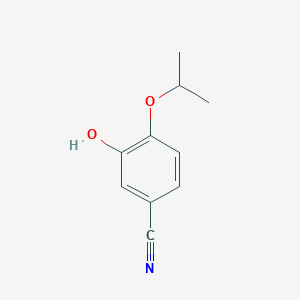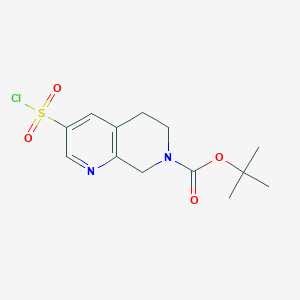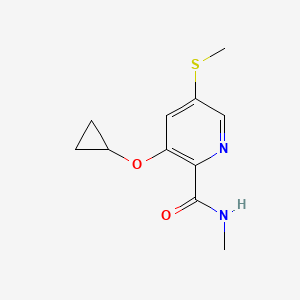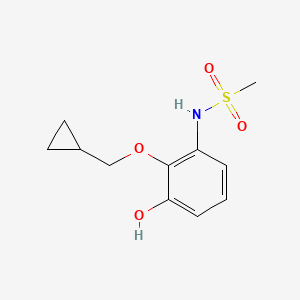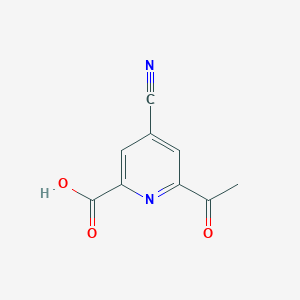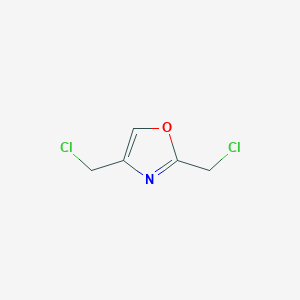
2,4-Bis(chloromethyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(chloromethyl)-1,3-oxazole is a chemical compound characterized by the presence of two chloromethyl groups attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(chloromethyl)-1,3-oxazole typically involves the chloromethylation of 1,3-oxazole. One common method includes the reaction of 1,3-oxazole with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds through the formation of intermediate chloromethyl derivatives, which are subsequently converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 2,4-Bis(chloromethyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve mild temperatures and the presence of a base.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring.
科学的研究の応用
2,4-Bis(chloromethyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Bis(chloromethyl)-1,3-oxazole involves its reactivity with nucleophiles. The chloromethyl groups are highly reactive and can form covalent bonds with various nucleophilic sites on biomolecules or other chemical compounds. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.
類似化合物との比較
- 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
- 2,4-Bis(chloromethyl)-6-iodoquinoline-3-carboxylate
- 2,4-Bis(chloromethyl)-1-methoxybenzene
Comparison: Compared to these similar compounds, 2,4-Bis(chloromethyl)-1,3-oxazole is unique due to its oxazole ring structure, which imparts different chemical properties and reactivity. The presence of the oxazole ring can influence the compound’s electronic properties and its interactions with other molecules, making it distinct from other chloromethyl derivatives.
特性
分子式 |
C5H5Cl2NO |
|---|---|
分子量 |
166.00 g/mol |
IUPAC名 |
2,4-bis(chloromethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H5Cl2NO/c6-1-4-3-9-5(2-7)8-4/h3H,1-2H2 |
InChIキー |
PDXMUUKEGGHPPO-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(O1)CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



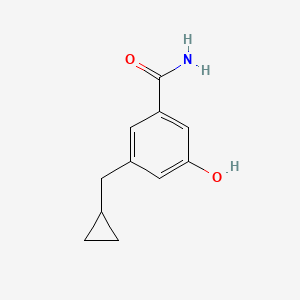

![[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)
